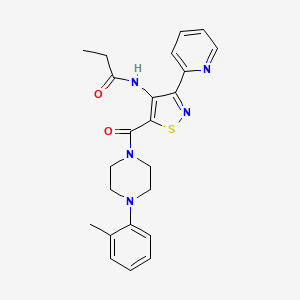
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. The findings are supported by various studies, patents, and research articles.
Chemical Structure
The compound features a complex structure that includes a pyridine ring, a piperazine moiety, and an isothiazole group. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.
Structural Formula
Pharmacological Properties
Research indicates that the compound exhibits a range of biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic diseases. Studies involving docking simulations suggest effective interactions with inflammatory mediators .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, with certain derivatives demonstrating IC50 values as low as 1.35 μM .
- Neurokinin Receptor Modulation : The compound has been patented for its role as a neurokinin receptor modulator, which could be beneficial in managing conditions related to neurokinin signaling pathways .
The mechanisms by which this compound exerts its effects include:
- Binding Affinity : The compound's ability to bind selectively to specific receptors enhances its therapeutic potential while minimizing side effects .
- Inhibition of Pathways : It may inhibit key pathways involved in inflammation and microbial growth, thus contributing to its pharmacological effects.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study on Anti-Tubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds 6a, 6e, and others exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM .
- Inflammation Models : In vivo models demonstrated that the compound effectively reduces markers of inflammation, supporting its use in therapeutic contexts related to inflammatory diseases .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | IC50/IC90 Values |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | Not specified |
| Anti-tubercular | Inhibition against M. tuberculosis | IC50: 1.35 - 2.18 μM |
| Neurokinin modulation | Binding affinity to neurokinin receptors | Not specified |
特性
IUPAC Name |
N-[5-[4-(2-methylphenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-3-19(29)25-21-20(17-9-6-7-11-24-17)26-31-22(21)23(30)28-14-12-27(13-15-28)18-10-5-4-8-16(18)2/h4-11H,3,12-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSKDZUTSOIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














